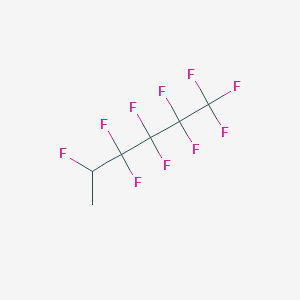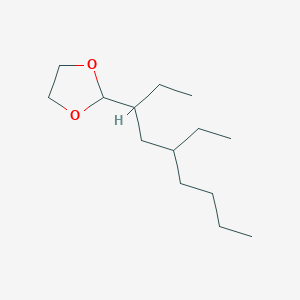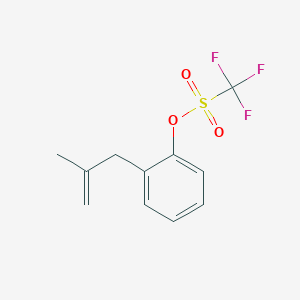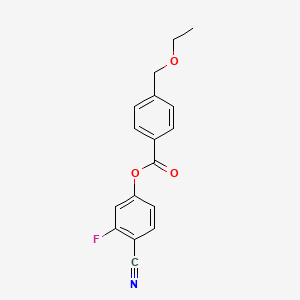![molecular formula C5H7Cl3O2Sn B12558241 3-[(Trichlorostannyl)methyl]oxolan-2-one CAS No. 143939-03-1](/img/structure/B12558241.png)
3-[(Trichlorostannyl)methyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Trichlorostannyl)methyl]oxolan-2-one is an organotin compound that features a trichlorostannyl group attached to a methyl group, which is further connected to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Trichlorostannyl)methyl]oxolan-2-one typically involves the reaction of oxolan-2-one with trichloromethylstannane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive trichlorostannyl group. The reaction conditions often include:
- Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane.
- Temperature: The reaction is typically conducted at low temperatures (0-25°C) to control the reactivity of the trichlorostannyl group.
- Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors with precise temperature and pressure control.
- Continuous monitoring of reaction parameters to ensure high yield and purity.
- Use of automated systems for the addition of reagents and solvents to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: 3-[(Trichlorostannyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The trichlorostannyl group can be substituted with other nucleophiles such as alkyl or aryl groups.
Oxidation Reactions: The compound can be oxidized to form oxolan-2-one derivatives with different functional groups.
Reduction Reactions: Reduction of the trichlorostannyl group can lead to the formation of tin-hydride derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substituted oxolan-2-one derivatives.
- Oxidized products with various functional groups.
- Reduced tin-hydride derivatives.
Scientific Research Applications
3-[(Trichlorostannyl)methyl]oxolan-2-one has several scientific research applications, including:
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Trichlorostannyl)methyl]oxolan-2-one involves the interaction of the trichlorostannyl group with various molecular targets. The trichlorostannyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The oxolan-2-one ring provides stability and enhances the reactivity of the compound.
Molecular Targets and Pathways:
Nucleophilic Sites: The trichlorostannyl group targets nucleophilic sites such as amines, thiols, and hydroxyl groups.
Pathways: The compound can participate in pathways involving substitution, oxidation, and reduction reactions, leading to the formation of diverse products.
Comparison with Similar Compounds
3-[(Trichlorostannyl)methyl]oxolan-2-one can be compared with other similar compounds, such as:
3-[(Trimethylstannyl)methyl]oxolan-2-one: Features a trimethylstannyl group instead of a trichlorostannyl group, leading to different reactivity and applications.
3-[(Tributylstannyl)methyl]oxolan-2-one: Contains a tributylstannyl group, which affects its solubility and reactivity.
3-[(Triphenylstannyl)methyl]oxolan-2-one:
Uniqueness: The presence of the trichlorostannyl group in this compound imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
143939-03-1 |
|---|---|
Molecular Formula |
C5H7Cl3O2Sn |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
3-(trichlorostannylmethyl)oxolan-2-one |
InChI |
InChI=1S/C5H7O2.3ClH.Sn/c1-4-2-3-7-5(4)6;;;;/h4H,1-3H2;3*1H;/q;;;;+3/p-3 |
InChI Key |
PLRJZSVOKCYXDT-UHFFFAOYSA-K |
Canonical SMILES |
C1COC(=O)C1C[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)
![2-[(Prop-2-en-1-yl)selanyl]thiophene](/img/structure/B12558180.png)

![{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene](/img/structure/B12558186.png)
![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)
![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)


![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)

![N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide](/img/structure/B12558215.png)



